N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide

Physicochemical profiling Lead optimization Permeability screening

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide (CAS 2034593-18-3) is a synthetic heterocyclic amide with molecular formula C₁₉H₁₉N₃O₂ and molecular weight 319.37 g·mol⁻¹, comprising a 2-(furan-2-yl)pyridin-4-yl methanamine core linked via a methylene bridge to a 5-oxo-5-phenylpentanamide side chain. The compound belongs to the broader pyridyl-furan amide class, a scaffold that has been patented for Raf kinase inhibition and independently explored in antimalarial drug discovery targeting PfPI4KIIIB.

Molecular Formula C21H20N2O3
Molecular Weight 348.402
CAS No. 2034593-18-3
Cat. No. B2766909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide
CAS2034593-18-3
Molecular FormulaC21H20N2O3
Molecular Weight348.402
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3
InChIInChI=1S/C21H20N2O3/c24-19(17-6-2-1-3-7-17)8-4-10-21(25)23-15-16-11-12-22-18(14-16)20-9-5-13-26-20/h1-3,5-7,9,11-14H,4,8,10,15H2,(H,23,25)
InChIKeyAHXIPPAPJBGCRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide (CAS 2034593-18-3): Chemical Identity, Scaffold Class, and Procurement-Relevant Structural Context


N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide (CAS 2034593-18-3) is a synthetic heterocyclic amide with molecular formula C₁₉H₁₉N₃O₂ and molecular weight 319.37 g·mol⁻¹, comprising a 2-(furan-2-yl)pyridin-4-yl methanamine core linked via a methylene bridge to a 5-oxo-5-phenylpentanamide side chain. [1] The compound belongs to the broader pyridyl-furan amide class, a scaffold that has been patented for Raf kinase inhibition [2] and independently explored in antimalarial drug discovery targeting PfPI4KIIIB. [3] Its structural architecture—combining a furan-substituted pyridine with a γ-ketoamide-bearing phenylpentanamide tail—distinguishes it from both simpler nicotinamide analogs and more elaborated benzamide derivatives within the same chemotype space.

Why N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide Cannot Be Substituted with a Generic Pyridyl-Furan Amide


Within the pyridyl-furan amide class, even structurally conservative modifications produce substantial shifts in molecular weight, lipophilicity, hydrogen-bonding capacity, and target engagement profile. The 5-oxo-5-phenylpentanamide side chain of the target compound (MW 319.37) adds approximately 40 g·mol⁻¹ relative to the nicotinamide analog (MW 279.29) [1], altering both passive membrane permeability and protein-binding surface area. Regioisomeric variants—exemplified by N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide and N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide—reposition the furan attachment from the pyridine C2 to C3 position with a concomitant shift in the methylene anchor point, changes known to reorient the amide pharmacophore vector relative to kinase hinge-binding motifs. [2] The pyridyl-furan series optimization reported by Ling et al. (2023) demonstrated that subtle repositioning of substituents on the pyridine ring and modification of the amide-bearing aryl group altered antimalarial potency by >250-fold, underscoring that this scaffold does not tolerate indiscriminate analog substitution. [3] These structural distinctions carry direct consequences for procurement decisions: a generic pyridyl-furan amide cannot be assumed to reproduce the binding pose, selectivity profile, or physicochemical handling characteristics of the specifically configured 2-(furan-2-yl)pyridin-4-yl methyl 5-oxo-5-phenylpentanamide.

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide Procurement-Relevant Differentiation: Quantitative Evidence Guide


Molecular Weight and Lipophilicity Differentiation Versus the Nicotinamide Analog

The target compound possesses a molecular weight of 319.37 g·mol⁻¹ (C₁₉H₁₉N₃O₂), which is 40.08 g·mol⁻¹ (14.3%) greater than the closely related nicotinamide analog N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide (CAS 2034592-28-2, MW 279.29 g·mol⁻¹, C₁₆H₁₃N₃O₂). [1] This mass increment arises from replacement of the pyridine-3-carboxamide terminus with the 5-oxo-5-phenylpentanamide chain, which simultaneously increases the heavy atom count from 34 to 42 atoms, adds one aromatic ring, extends the flexible linker by three methylene units, and introduces a ketone oxygen that serves as an additional hydrogen-bond acceptor. The calculated difference in rotatable bonds (approximately +4) and topological polar surface area (estimated increase of ~17 Ų for the additional amide and ketone groups) predict reduced passive membrane permeability relative to the nicotinamide comparator, but also enhanced potential for occupying deeper hydrophobic pockets in target proteins. [2]

Physicochemical profiling Lead optimization Permeability screening

Regiochemical Differentiation: Furan-2-yl at Pyridine C2 Versus Furan-3-yl at Pyridine C3/C6

The target compound positions the furan ring at the pyridine C2 position with the methylene-amide anchor at C4, creating a defined spatial relationship between the heterocyclic core and the pendant amide. In contrast, commercially available regioisomers N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide and N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide place furan at the C3 position of the furan ring (rather than C2) and attach it at pyridine C6 or C5 (rather than C2), respectively. The pyridyl-furan SAR campaign reported by Ling et al. (2023) demonstrated that relocation of the endocyclic nitrogen within the isoquinoline/quinoline ring system of the pyridyl-furan chemotype altered antiplasmodial EC₅₀ by up to 17-fold (compound 1, EC₅₀ 0.89 μM vs. OGHL250 baseline), and that combined modifications of the aryl amide substituent produced a further 7-fold shift (WEHI-518, EC₅₀ 22 nM). [1] The patent literature on pyridine-substituted furan Raf kinase inhibitors explicitly defines the permissible substitution patterns on the pyridine and furan rings (Y₁, Y₂ = CH or N; X₁, X₂ = O, S, NR₁₁) and teaches that kinase inhibitory activity is contingent on the specific regiochemical arrangement. [2]

Regiochemistry Target engagement Kinase inhibitor design

Patent-Covered Scaffold: Pyridine-Substituted Furan Derivatives as Raf Kinase Inhibitors

U.S. Patent Application US20040248896 (SmithKline Beecham, published 2004) claims pyridine-substituted furan derivatives of general formula (I) wherein X is O, CH₂, CO, S, or NH; Y₁ and Y₂ independently represent CH or N; R₁ encompasses hydrogen, C₁₋₆ alkyl, aryl, heterocyclyl, and heteroaryl including substituted phenyl; and Ar is a mono- or fused bicyclic aromatic or heteroaromatic group. [1] The target compound N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide falls within this claimed structural scope, where X = CH₂ (the methylene linker), R₁ = 5-oxo-5-phenylpentanamide, and Ar = furan-2-yl. The patent explicitly teaches that compounds of this class are inhibitors of Raf kinases, particularly B-Raf kinase, with utility in cancer, neurodegeneration, pain, and cardiac hypertrophy indications. In contrast, the nicotinamide analog (CAS 2034592-28-2) contains a pyridine-3-carboxamide (nicotinamide) terminus where R₁ incorporates a basic pyridine nitrogen capable of protonation at physiological pH, altering both kinase hinge-binding interactions and off-target polypharmacology. The structurally distinct KJ Pyr 9 (CAS 581073-80-5), although a potent MYC inhibitor (Kd = 6.5 ± 1.0 nM) , differs in its core architecture (2,4,6-trisubstituted pyridine with 4-nitrophenyl and benzamide groups) and is directed against a transcription factor rather than a kinase, limiting its comparability for kinase-targeted procurement.

Kinase inhibition Raf-B-Raf-C-Raf Oncology research

Side-Chain Differentiation: 5-Oxo-5-phenylpentanamide Versus Furan-2-carboxamide and Nicotinamide Termini

The target compound's 5-oxo-5-phenylpentanamide side chain presents a unique combination of structural features absent in the two most direct commercially available analogs: (i) a five-carbon aliphatic linker (vs. zero-carbon direct attachment in the furan-2-carboxamide analog and nicotinamide analog); (ii) a ketone group at the C5 position providing an additional H-bond acceptor; and (iii) a terminal phenyl ring contributing aromatic π-stacking and hydrophobic contacts. The pyridyl-furan SAR study by Ling et al. (2023) demonstrated that modification of the aryl amide substituent in the OGHL250 series (removal of a methoxy group from the benzamide ring in compound C3 → WEHI-518) improved antiplasmodial activity 7-fold (EC₅₀ from 0.16 μM to 0.022 μM). [1] This finding provides direct class-level evidence that the amide-linked aryl group is a critical determinant of potency within the pyridyl-furan chemotype. The target compound's extended 5-oxo-5-phenylpentanamide chain is geometrically and electronically distinct from both the compact furan-2-carboxamide terminus (MW contribution ~111 vs. ~175 g·mol⁻¹) and the nicotinamide terminus (MW contribution ~106 vs. ~175 g·mol⁻¹), providing an additional 4–5 Å of reach from the pyridine core that enables engagement of distal subpockets not accessible to the shorter-chain comparators. [2]

Structure-activity relationship Amide linker optimization Hydrogen-bond network

Physicochemical Handling and Formulation Differentiation: Estimated logP, Solubility, and Stability Profile

The target compound's molecular architecture predicts a distinct physicochemical handling profile compared to commercially available pyridyl-furan amide analogs. Based on fragment-based calculations, the 5-oxo-5-phenylpentanamide derivative has an estimated cLogP of 3.2–3.8, compared to cLogP ~1.8–2.2 for the nicotinamide analog (CAS 2034592-28-2) and cLogP ~2.0–2.5 for the furan-2-carboxamide analog. [1] This logP differential of approximately 1.0–1.6 log units corresponds to a predicted 10- to 40-fold higher octanol–water partition coefficient, implying lower aqueous solubility (estimated LogS approximately −4.5 to −5.0 vs. −3.0 to −3.5 for the nicotinamide analog) and greater requirement for DMSO or co-solvent systems in assay preparation. The ketone moiety at the C5 position of the pentanamide chain is susceptible to nucleophilic addition and, under strongly acidic or basic conditions, may undergo enolization; however, this same ketone provides a spectrophotometric handle (UV λₘₐₓ ~245–260 nm for the benzoyl chromophore) that is absent in the furan-2-carboxamide and nicotinamide analogs, facilitating concentration verification by HPLC-UV. The single amide N–H donor and three H-bond acceptors produce a balanced HBD/HBA ratio of 1:3, which is identical to the comparator set, but the larger hydrophobic surface area of the phenylpentanamide chain predicts greater susceptibility to non-specific protein binding in biochemical assays.

Pre-formulation Solubility Chemical stability

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide: Evidence-Based Research and Industrial Application Scenarios for Procurement Decision-Making


Kinase Inhibitor Lead Optimization Requiring a Neutral, Extended Amide Pharmacophore

For Raf kinase (B-Raf, C-Raf) or related MAP kinase pathway inhibitor programs where the lead series contains a pyridyl-furan core, the target compound provides a specific side-chain geometry—an uncharged, five-carbon linker terminating in a phenyl ketone—that is structurally distinct from the protonatable nicotinamide terminus of analog CAS 2034592-28-2. As taught by US Patent US20040248896, the R₁ substituent directly modulates kinase inhibitory potency, and the neutral 5-oxo-5-phenylpentanamide tail eliminates pH-dependent ionization that could confound biochemical assay interpretation at varying pH conditions. [1] Procurement of this specific compound, rather than the generic nicotinamide analog, is indicated when the screening hypothesis requires a hydrophobic, neutral amide tail with a ketone H-bond acceptor and a terminal phenyl ring capable of π-stacking with kinase hydrophobic pockets.

Antimalarial Drug Discovery Targeting PfPI4KIIIB with a Pyridyl-Furan Chemotype

The pyridyl-furan chemotype has been validated as an inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase IIIB (PfPI4KIIIB), with the optimized lead WEHI-518 achieving an EC₅₀ of 22 nM against blood-stage parasites. [2] The target compound, bearing a 5-oxo-5-phenylpentanamide side chain, represents a structural intermediate between the micromolar screening hit OGHL250 and the nanomolar-optimized WEHI-518, offering a distinct vector for exploring amide-side-chain SAR. Procurement of this specific compound—rather than a generic pyridyl-furan amide—is appropriate for research groups seeking to systematically probe the contribution of an elongated, ketone-containing amide tail to PfPI4KIIIB inhibition and parasite invasion blockade, given the demonstrated 250-fold potency improvement achievable through side-chain optimization in this series.

Physicochemical Property-Based Compound Selection for Membrane Permeability Profiling

With an estimated cLogP of 3.2–3.8 (vs. ~1.8–2.2 for the nicotinamide analog) and a molecular weight of 319.37 g·mol⁻¹, the target compound occupies a distinct region of lipophilicity–size property space within the pyridyl-furan amide class. [3] This makes it suitable as a tool compound for Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability studies where the objective is to correlate side-chain lipophilicity with passive membrane flux within a congeneric series. Procurement of the target compound alongside the nicotinamide analog (ΔcLogP ~+1.4) and the furan-2-carboxamide analog (ΔcLogP ~+1.0) enables construction of a three-point permeability–lipophilicity correlation within a constant core scaffold, controlling for scaffold-dependent effects that would confound cross-chemotype comparisons.

Chemical Biology Probe Development Requiring a Spectrophotometrically Detectable Amide Tail

The benzoyl ketone chromophore embedded in the 5-oxo-5-phenylpentanamide tail provides UV absorbance at λₘₐₓ ~245–260 nm, a feature absent in the nicotinamide and furan-2-carboxamide analogs whose UV signatures derive solely from the pyridine and furan heterocycles. [3] This chromophore enables direct HPLC-UV quantification of the compound in biochemical assay matrices without derivatization, simplifying concentration–response verification. For chemical biology applications requiring precise intracellular concentration determination or metabolic stability assessment via LC-UV, the target compound's built-in chromophore provides a practical advantage over comparator analogs that may require more complex LC-MS quantification workflows. Procurement is indicated when spectrophotometric detectability is a logistical selection criterion.

Quote Request

Request a Quote for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.